molecular formula C8H15NO5 B3136984 2-(((Tert-butoxycarbonyl)amino)oxy)propanoic acid CAS No. 42989-90-2

2-(((Tert-butoxycarbonyl)amino)oxy)propanoic acid

Cat. No.: B3136984
CAS No.: 42989-90-2
M. Wt: 205.21 g/mol
InChI Key: NRYLENBEAWHHMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(((Tert-butoxycarbonyl)amino)oxy)propanoic acid is a compound commonly used in organic synthesis, particularly in the protection of amine groups. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This compound is also known for its role in peptide synthesis and other biochemical applications.

Scientific Research Applications

2-(((Tert-butoxycarbonyl)amino)oxy)propanoic acid has several scientific research applications, including:

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

Mechanism of Action

Target of Action

Similar compounds, such as boc-protected amino acids, have been used in the synthesis of various bioactive compounds . These compounds often interact with a variety of biological targets, depending on the specific structure of the compound.

Mode of Action

For example, they can act as building blocks in peptide synthesis, forming bonds with other amino acids to create larger structures .

Biochemical Pathways

Boc-protected amino acids are often involved in peptide synthesis, which plays a crucial role in numerous biochemical pathways . The resulting peptides can have various biological effects, depending on their structure and the specific amino acids involved.

Pharmacokinetics

The boc group is often used in drug design to improve the pharmacokinetic properties of a compound, such as its stability and bioavailability .

Result of Action

Boc-protected amino acids are often used in the synthesis of bioactive compounds, which can have a variety of effects at the molecular and cellular level .

Action Environment

The action of 2-(((Tert-butoxycarbonyl)amino)oxy)propanoic acid can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability of the compound and its interaction with its targets . Additionally, the presence of other compounds can also influence its action.

Chemical Reactions Analysis

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]oxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO5/c1-5(6(10)11)14-9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYLENBEAWHHMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)ONC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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